4-[(4-Benzyl-1-phthalazinyl)oxy]benzenecarbonitrile is a complex organic compound with the chemical formula CHNO. It is classified as an aromatic compound due to the presence of multiple benzene rings and is known for its potential applications in medicinal chemistry, particularly as an inhibitor in various biological pathways. The compound's CAS number is 338404-36-7, and it has been noted for its structural features that may contribute to its biological activity and chemical reactivity.
4-[(4-Benzyl-1-phthalazinyl)oxy]benzenecarbonitrile falls under the classification of phthalazine derivatives, which are known for their diverse biological activities. This compound may exhibit properties relevant to pharmacological research, particularly in the development of therapeutic agents targeting specific molecular pathways.
The synthesis of 4-[(4-Benzyl-1-phthalazinyl)oxy]benzenecarbonitrile can be approached through several methods, often involving the reaction of phthalazine derivatives with benzyl halides or other benzyl-containing compounds.
Technical Details:
The molecular structure of 4-[(4-Benzyl-1-phthalazinyl)oxy]benzenecarbonitrile features:
The compound can participate in various chemical reactions, primarily due to its functional groups:
Technical Details:
The mechanism of action for 4-[(4-Benzyl-1-phthalazinyl)oxy]benzenecarbonitrile in biological systems likely involves interaction with specific enzymes or receptors due to its structural features:
Research indicates that similar compounds have shown promise in inhibiting certain cancer-related pathways, suggesting potential applications in oncology .
4-[(4-Benzyl-1-phthalazinyl)oxy]benzenecarbonitrile has potential applications in:
The phthalazinone scaffold has evolved as a privileged structure in medicinal chemistry, with its therapeutic significance established through decades of targeted drug discovery. Early innovations centered on the core heterocyclic framework’s capacity for selective enzyme inhibition. Patent US9458175B2 detailed phthalazinone derivatives as potent MAP kinase-activated protein kinase 2 (MK2) inhibitors, leveraging the scaffold’s ability to occupy ATP-binding pockets while enhancing kinase selectivity [1]. These compounds demonstrated nanomolar-level inhibition of MK2, a critical mediator of inflammatory cytokine production, positioning phthalazinones as viable anti-inflammatory agents. Subsequent research expanded into oncology, exemplified by WO2013170147A1, which disclosed phthalazinone-based proteolysis-targeting chimeras (PROTACs). These bifunctional molecules exploited the phthalazinone moiety to recruit E3 ubiquitin ligases, enabling targeted degradation of disease-associated proteins—a paradigm shift in therapeutic intervention [8]. The structural versatility of phthalazinone is evidenced by its integration into macrocyclic systems. Pyridazinone-fused macrocycles (US9624246B2) demonstrated enhanced binding to interleukin-1 receptor-associated kinases (IRAK), showing promise in autoimmune disorders and oncology through allosteric modulation of kinase domains [9]. This progression underscores the scaffold’s adaptability across diverse target classes and therapeutic areas.
Table 1: Evolution of Phthalazinone-Based Therapeutics
Patent/Publication | Therapeutic Target | Structural Feature | Primary Application | |
---|---|---|---|---|
US9458175B2 (2016) | MK2 kinase | 4-Substituted phthalazinone | Anti-inflammatory | |
WO2013170147A1 (2013) | E3 ubiquitin ligase recruiters | Phthalazinone-PROTAC conjugates | Targeted protein degradation | |
US9624246B2 (2017) | IRAK kinases | Pyridazinone macrocycles | Oncology, autoimmunity | |
WO2018049296A1 (2018) | PAD4 enzyme | 4-Benzylphthalazinone derivatives | Rheumatoid arthritis | [6] |
Recent advancements culminated in derivatives like 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one (DDT26), which exhibited dual BRD4/PARP1 inhibition (IC50 = 0.237 μM and 4.289 μM, respectively), demonstrating significant anti-proliferative effects in triple-negative breast cancer models. This exemplifies the scaffold’s capacity for multitarget engagement—a strategic advantage in complex disease pathologies [10].
Benzyl substitution at the phthalazinone N4-position confers precise pharmacological tuning by modulating electron distribution, lipophilicity, and three-dimensional target engagement. US8802637B2 established that benzylbenzene derivatives bearing phthalazinone groups functioned as potent sodium-glucose cotransporter 2 (SGLT2) inhibitors. The benzyl moiety facilitated optimal positioning within the SGLT2 substrate pocket, with para-substitutions (e.g., cyclopropyloxyethoxy) enhancing metabolic stability and target residence time in type 2 diabetes models [4]. This stereoelectronic optimization translated to improved pharmacokinetic profiles, including reduced CYP450 interactions.
In oncology, benzyl-linked phthalazinones enable dual-targeting strategies. Compound CID 90644095 (4-benzyl-1-[(3R)-4-(5-cyanopyridin-2-yl)-3-methylpiperazin-1-yl]phthalazine-6-carbonitrile) demonstrated that steric encumbrance at the benzyl position enhances selectivity for tyrosine kinase domains while maintaining cell permeability. The benzyl group’s rotational freedom allowed adaptive binding to conformational states of oncogenic kinases, a feature critical for overcoming resistance mutations [5]. Similarly, US10414771B2 highlighted benzyl-phthalazinones as fractalkine receptor (CX3CR1) antagonists, where the benzyl spacer optimally positioned the phthalazinone core within the chemokine receptor’s transmembrane helices, disrupting cancer cell migration and metastasis [7].
Key Design Principles Enabled by Benzyl Substitution:
The 4-cyanophenoxy group in 4-[(4-benzyl-1-phthalazinyl)oxy]benzenecarbonitrile serves as a multipurpose pharmacophoric element, influencing target affinity, physicochemical properties, and downstream reactivity. Nitrile groups participate in directed hydrogen bonding with backbone amides (e.g., Gly110 in BRD4 BD1), acting as hydrogen bond acceptors that supplement π-stacking of the phthalazinone core. This synergistic interaction was validated in DDT26 derivatives, where the cyano group contributed to a 12-fold increase in BRD4 binding affinity compared to carboxy analogues [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: